molecular formula C12H15Cl2NO2 B1586367 (R)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-80-5

(R)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1586367
CAS No.: 637020-80-5
M. Wt: 276.16 g/mol
InChI Key: PYMQPNPTFZYFAC-UTONKHPSSA-N
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Description

®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 3-chlorobenzyl group and a carboxylic acid moiety, making it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 3-chlorobenzyl chloride.

    Formation of the Amide Bond: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. This is followed by the addition of 3-chlorobenzyl chloride to form the amide bond.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may be optimized for large-scale production. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and yields.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Intermediates: Used as a building block in the synthesis of chiral intermediates for pharmaceuticals.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a precursor in the synthesis of drugs targeting neurological disorders.

Industry

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid: The non-chiral version, lacking the specific stereochemistry.

Uniqueness

®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets, making it valuable in asymmetric synthesis and drug development.

This detailed overview provides a comprehensive understanding of ®-2-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2R)-2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMQPNPTFZYFAC-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375948
Record name 2-[(3-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637020-80-5
Record name 2-[(3-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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